molecular formula C12H16BrNO B5807676 2-bromo-N-(3-methylbutyl)benzamide

2-bromo-N-(3-methylbutyl)benzamide

Cat. No.: B5807676
M. Wt: 270.17 g/mol
InChI Key: NDVGWQJRAHUIRA-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-methylbutyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl group and a 3-methylbutyl (isoamyl) chain attached via an amide bond.

The synthesis of such benzamides typically involves coupling a benzoyl chloride derivative with an appropriate amine. For example, analogous compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () are synthesized via reactions between 3-methylbenzoyl chloride and amino alcohols, followed by characterization via NMR, X-ray crystallography, and elemental analysis.

Properties

IUPAC Name

2-bromo-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVGWQJRAHUIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methylbutyl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), to yield 2-bromobenzamide.

    Alkylation: The 2-bromobenzamide is then subjected to alkylation with 3-methylbutylamine. This reaction is usually carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation: The 3-methylbutyl side chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether at room temperature.

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-azido-N-(3-methylbutyl)benzamide.

    Reduction: Formation of 2-bromo-N-(3-methylbutyl)aniline.

    Oxidation: Formation of 2-bromo-N-(3-methylbutyl)benzoic acid.

Scientific Research Applications

2-bromo-N-(3-methylbutyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Materials Science: It can be employed in the design and synthesis of novel materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: It can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methylbutyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various mechanisms:

    Enzyme Inhibition: It may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Bromo-N-(3-methylbutyl)benzamide

Compound Name Substituent Modifications Molecular Formula Molecular Weight Key Properties/Applications References
2-Iodo-3-methyl-N-(3-methylbutyl)benzamide (19) Bromine → Iodine; Additional methyl at benzoyl C₁₃H₁₇INO 318.03 Enhanced halogen interactions; NMR data reported
2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j) 3-Methylbutyl → Chromen-2-yl C₁₆H₁₀BrNO₃ 343.99 Chromene moiety enables π-π stacking; used in heterocyclic synthesis
2-Bromo-N-(pyridin-2-yl)benzamide (4) 3-Methylbutyl → Pyridin-2-yl C₁₂H₉BrN₂O 277.03 Byproduct in domino reactions; potential coordination chemistry
MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) 3-Methylbutyl → Complex heteroaromatic C₂₁H₁₇BrN₂O 401.28 Smoothened antagonist; inhibits Hedgehog signaling at nM concentrations
2-Bromo-N-(2,3-dimethylphenyl)benzamide 3-Methylbutyl → 2,3-Dimethylphenyl C₁₅H₁₄BrNO 304.18 Screening compound; structural simplicity enhances bioavailability

Physicochemical Properties

  • Aromatic vs. Aliphatic Substituents : Chromene- or pyridyl-substituted analogues (e.g., 6j , 4 ) exhibit distinct electronic properties due to extended conjugation, altering solubility and reactivity .
  • Lipophilicity : The 3-methylbutyl chain in the parent compound contributes to higher lipophilicity (logP ≈ 4.39, inferred from Compound 19 ) compared to analogues with polar groups (e.g., hydroxyl or heteroaromatic substituents) .

Data from Spectroscopic and Crystallographic Studies

  • NMR Trends : The parent compound’s ¹H NMR would show characteristic amide NH signals (~8–10 ppm) and alkyl chain resonances (~0.8–1.5 ppm). In contrast, 6j exhibits downfield shifts for chromene protons (δ 6.91 ppm) due to conjugation .
  • X-ray Crystallography : While crystallographic data for the parent compound are absent, analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide reveal hydrogen-bonded networks stabilizing their solid-state structures .

Q & A

Q. How can in silico screening prioritize derivatives for anticancer activity?

  • Pipeline :
  • Virtual Library : Generate derivatives using RDKit, focusing on bromine replacement (e.g., Cl, CF3_3) .
  • ADMET Prediction : Use SwissADME to filter compounds with favorable LogP (2–4) and low hepatotoxicity .

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